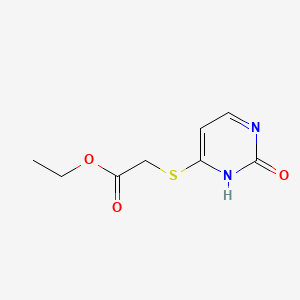
(R)-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine in absolute ethanol can yield the desired 1,3,4-thiadiazole derivatives . The reaction conditions often include room temperature and the use of solvents such as ethanol .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, this compound has been studied for its antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents. The compound’s ability to interact with DNA and proteins makes it a promising candidate for cancer therapy .
Industry
In the industrial sector, ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide can be used as a precursor for the synthesis of agrochemicals and other industrially relevant compounds .
Wirkmechanismus
The mechanism of action of ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets. The compound can bind to proteins and DNA, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives such as:
- 5-Phenyl-1,3,4-thiadiazol-2-amine
- N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets ®-2-Amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide apart is its specific stereochemistry and the presence of the amino and methyl groups. These structural features contribute to its unique biological activity and make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C7H12N4OS |
|---|---|
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
(2R)-2-amino-3-methyl-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)5(8)6(12)10-7-11-9-3-13-7/h3-5H,8H2,1-2H3,(H,10,11,12)/t5-/m1/s1 |
InChI-Schlüssel |
DZGAMOHWTFTSAO-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)NC1=NN=CS1)N |
Kanonische SMILES |
CC(C)C(C(=O)NC1=NN=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

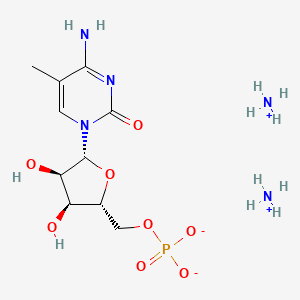
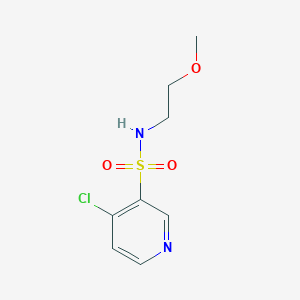
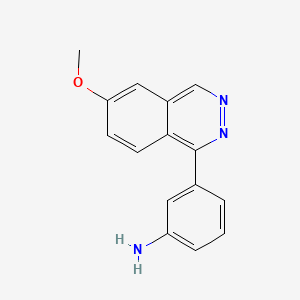
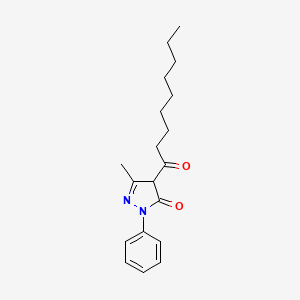
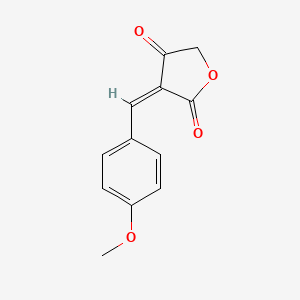

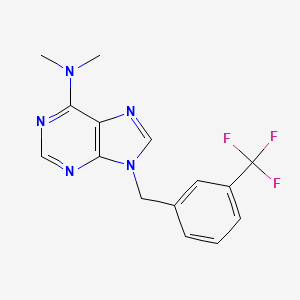
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
